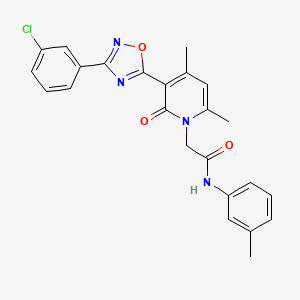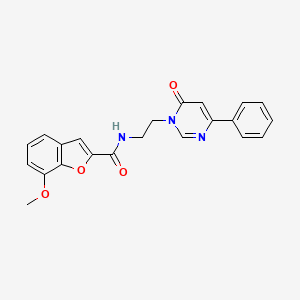
2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C24H21ClN4O3 and its molecular weight is 448.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Routes and Inhibitory Potentials
A novel five-step synthetic route led to the creation of 1,3,4-oxadiazole derivatives exhibiting potent α-glucosidase inhibitory potential. These derivatives were synthesized from common raw materials, showcasing a potential for developing promising drug leads due to their promising inhibitory effects on α-glucosidase, which could be relevant for diabetes management (Iftikhar et al., 2019).
Antibacterial and Anti-enzymatic Potential
Another study focused on the synthesis of N-substituted derivatives of 1,3,4-oxadiazole and acetamide derivatives, showing significant antibacterial and anti-enzymatic potential. This study highlights the multifunctional nature of these compounds, suggesting their utility in developing new antibacterial agents with specific enzyme inhibition capabilities (Nafeesa et al., 2017).
Enzyme Inhibition for Neurodegenerative Diseases
Research on 5-substituted-1,3,4-oxadiazole-2yl derivatives revealed their activity against acetylcholinesterase and butyrylcholinesterase enzymes, suggesting their potential application in treating neurodegenerative diseases like Alzheimer's. The study underscores the importance of these compounds in developing treatments targeting enzyme inhibition (Rehman et al., 2013).
Photocleavage and Molecular Interactions
The photochemical cleavage of N-O bonds in oxadiazolines, a process relevant to the study of 1,2,4-oxadiazole derivatives, highlights the chemical reactivity of these compounds under mild conditions. This research could inform the development of novel chemical processes and materials based on similar molecular structures (Srimannarayana et al., 1970).
Advanced Materials and Photovoltaic Efficiency
A study on benzothiazolinone acetamide analogs, while not directly related to the specified compound, demonstrates the broader applicability of heterocyclic acetamides in materials science. These compounds were evaluated for their photovoltaic efficiency, suggesting potential uses in dye-sensitized solar cells and highlighting their non-linear optical activity, which could be relevant for applications in optoelectronic devices (Mary et al., 2020).
Eigenschaften
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3/c1-14-6-4-9-19(10-14)26-20(30)13-29-16(3)11-15(2)21(24(29)31)23-27-22(28-32-23)17-7-5-8-18(25)12-17/h4-12H,13H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNSQCCOQGJYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866929.png)
![Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate](/img/structure/B2866930.png)
![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2866931.png)


![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2866937.png)
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2866938.png)
![2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2866939.png)
![[4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2866941.png)
![5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2866944.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2866945.png)

![Tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/no-structure.png)
![N-(2-{[3-(2,2-dimethylpropanamido)phenyl]formamido}ethyl)prop-2-enamide](/img/structure/B2866951.png)